Chemical structure: quinolone Pazufloxacin is a fluoroquinolone antibiotic, which shows broad spectrum activity in anti-infective chemotherapy. Pazufloxacin (T-3761) is a fluoroquinolone antibiotic. Target: AntibacterialPazufloxacin (T-3761), a new quinolone derivative, showed broad and potent antibacterial activity. T-3761 showed good efficacy in mice against systemic, pulmonary, and urinary tract infections with gram-positive and gram-negative bacteria, including quinolone-resistant Serratia marcescens and Pseudomonas aeruginosa. The in vivo activity of T-3761 was comparable to or greater than those of ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin against most infection models in mice. The activities of T-3761 were lower than those of tosufloxacin against gram-positive bacterial systemic and pulmonary infections in mice but not against infections with methicillin-resistant Staphylococcus aureus. T-3761 had a broad spectrum of activity and had potent activity against gram-positive and -negative bacteria. The MICs of T-3761 against 90% of the methicillin-susceptible Staphylococcus aureus, methicillin-susceptible and -resistant Staphylococcus epidermidis, and Clostridium spp. tested were 0.39 to 6.25 micrograms/ml. The MBCs of T-3761 were either equal to or twofold greater than the MICs. The 50% inhibitory concentrations of T-3761 for DNA gyrases isolated from E. coli and P. aeruginosa were 0.88 and 1.9 micrograms/ml, respectively.
Related Compounds
Dexpazufloxacin Mesilate
Compound Description: Dexpazufloxacin mesilate is the dextrorotatory isomer of pazufloxacin mesilate. [] It is an impurity found in pazufloxacin mesilate injections. []
Relevance: Dexpazufloxacin mesilate is the enantiomer of pazufloxacin, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. [, ] This difference can lead to variations in their biological activity and pharmacological properties. [, ]
Levofloxacin
Compound Description: Levofloxacin is a fluoroquinolone antibiotic used to treat bacterial infections, including respiratory and urinary tract infections. [, , , , , , , , , ] It is frequently used as a comparator drug in clinical trials assessing the efficacy and safety of pazufloxacin. [, , , , , , , , , ]
Moxifloxacin
Compound Description: Moxifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of bacteria, including those responsible for conjunctivitis. []
Relevance: Similar to pazufloxacin, moxifloxacin is a potent fluoroquinolone antibiotic often employed in treating bacterial conjunctivitis. [] Both drugs exhibit potent activity against common ocular pathogens, making them viable options for managing this condition. []
Gatifloxacin
Compound Description: Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum antibacterial activity, commonly used to treat conjunctivitis. []
Relevance: Gatifloxacin shares its classification as a fourth-generation fluoroquinolone antibiotic with pazufloxacin, and both are utilized in treating bacterial conjunctivitis. [] Their similar structures contribute to their comparable efficacy in eradicating bacterial infections. []
Ciprofloxacin
Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. []
Relevance: Ciprofloxacin and pazufloxacin belong to the same family of fluoroquinolone antibiotics, sharing a similar mechanism of action by inhibiting bacterial DNA gyrase. [] They exhibit overlapping antibacterial spectra, targeting various Gram-negative bacteria. []
Cefuroxime
Compound Description: Cefuroxime is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. []
Relevance: Cefuroxime, a cephalosporin antibiotic, is often compared with pazufloxacin in terms of antibacterial activity, particularly against Gram-positive bacteria. [] While both drugs target bacterial cell wall synthesis, pazufloxacin shows generally weaker activity against Gram-positive cocci compared to cefuroxime. []
Cefotaxime
Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic used to treat various bacterial infections. []
Relevance: Cefotaxime, like cefuroxime, is a cephalosporin antibiotic often compared with pazufloxacin in terms of its antibacterial spectrum and efficacy. [] While both drugs exhibit activity against a range of bacteria, cefotaxime generally demonstrates superior activity against Gram-positive cocci compared to pazufloxacin. []
Tosufloxacin
Compound Description: Tosufloxacin is a fluoroquinolone antibiotic that demonstrates potent in vitro activity against various Legionella species. []
Relevance: Both tosufloxacin and pazufloxacin belong to the fluoroquinolone class and exhibit potent in vitro activity against Legionella species. [] This shared activity profile makes them potential candidates for treating Legionella infections. []
Erythromycin
Compound Description: Erythromycin is a macrolide antibiotic used to treat various bacterial infections, including Legionella infections. []
Relevance: Erythromycin is a macrolide antibiotic often compared with pazufloxacin in terms of their activity against Legionella species. [] Studies suggest that fluoroquinolones like pazufloxacin might offer greater potency against certain Legionella species compared to erythromycin. []
Clarithromycin
Compound Description: Clarithromycin is a macrolide antibiotic used to treat various bacterial infections, including Legionella infections. []
Relevance: Clarithromycin, a macrolide antibiotic, is compared with pazufloxacin in studies assessing their efficacy against Legionella species. [] While both drugs show activity against these pathogens, fluoroquinolones like pazufloxacin may demonstrate superior intracellular activity and lower minimal inhibitory concentrations (MICs). []
Azithromycin
Compound Description: Azithromycin is an azalide antibiotic, a subclass of macrolides, used to treat various bacterial infections, including Legionella infections. []
Doxofylline
Compound Description: Doxofylline is a xanthine derivative used as a bronchodilator in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). [, ]
Relevance: Research indicates that pazufloxacin can affect the pharmacokinetics of doxofylline, potentially leading to increased doxofylline exposure when co-administered. [, ] This interaction necessitates careful monitoring of doxofylline levels in patients receiving both drugs concurrently. [, ]
Meloxicam
Compound Description: Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. []
Relevance: Studies in rabbits demonstrated that co-administration of pazufloxacin and meloxicam could potentially increase the risk of oxidative stress and lipid peroxidation. [] This finding highlights the importance of considering potential drug interactions and monitoring for adverse effects when these drugs are used together. []
Etamsylate
Compound Description: Etamsylate is a hemostatic agent used to prevent and control bleeding. []
Relevance: Pazufloxacin mesilate for injection shows good stability when mixed with etamsylate injection, indicating their compatibility for co-administration in clinical settings. []
Vitamin K1
Compound Description: Vitamin K1, also known as phylloquinone, is essential for blood clotting. []
Relevance: While pazufloxacin mesilate for injection initially shows compatibility with Vitamin K1 injection, the mixture forms precipitates after a short period, making their co-administration clinically impractical. []
Aminomethylbenzoic acid
Compound Description: Aminomethylbenzoic acid, also known as PABA (para-aminobenzoic acid), is a compound with various applications, including its use as a hemostatic agent. []
Relevance: Pazufloxacin mesilate for injection demonstrates good stability when mixed with aminomethylbenzoic acid injection, indicating their compatibility for co-administration. []
O-Phthalic Acid
Compound Description: O-Phthalic acid is a dicarboxylic acid used as an internal standard in the analytical determination of pazufloxacin mesilate in biological samples like plasma and urine. []
Relevance: O-Phthalic acid does not possess structural similarities to pazufloxacin. It is employed in analytical chemistry due to its distinct chromatographic properties, allowing for accurate quantification of pazufloxacin in biological matrices. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MK-8245 is a liver-targeted inhibitor of stearoyl-CoA desaturase (SCD; IC50s = 3, 3, and 1 nM for rat, mouse, and human SCD1, respectively). It is selective for SCD1 over Δ5- and Δ6-desaturases (IC50s = >100,000 nM). MK-8245 (20-60 mg/kg) reduces the hepatic, but not Harderian gland, ratio of oleic acid to stearic acid, a marker of chronic SCD activity, and blood glucose levels, without inducing the formation of skin lesions or eye squinting behavior, in a mouse model of high-fat diet-induced obesity. It also inhibits hepatitis C virus (HCV) replication without inducing cytotoxicity in LucNeo2 cells (IC50 = 39.8 nM). MK-8245 is a liver-targeting inhibitor of stearoyl-CoA desaturase (SCD) with IC50 of 1 nM for human SCD1 and 3 nM for both rat SCD1 and mouse SCD1, with anti-diabetic and anti-dyslipidemic efficacy. IC50 value: 1 nM (hSCD1) Target: SCD1in vitro: MK-8245, a phenoxy piperidine isoxazole derivative, has been identified as a potent and liver-specific SCD inhibitor. It contains a tetrazole acetic acid moiety, which is the key molecule for OATPs recognition and liver-targeting. MK-8245 displays similar potencies against human, rat and mouse SCD1 with IC50 values of 1 nM for human SCD1 and 3 nM for both rat SCD1 and mouse SCD1. MK-8245 exhibits a significant SCD inhibition in the rat hepatocyte assay which contains functional, active OATPs with IC50 of 68 nM, while being only weakly active in the HepG2 cell assay which is devoid of active OATPs with IC50 of ~1 μM. MK-8245 displays highly selective activity for the Δ-5 and Δ-6 desaturases (i.e., >100000 μM vs rat and human Δ5D and Δ6D as assessed in the HepG assay. in vivo: Administration of MK-8245 at 10 mg/kg in mice exhibits a tissue distribution profile concentrated in the liver. It shows a liver-to-Harderian gland ratio of 21, suggesting a high degree of liver-targeting compared to a systemically distributed compound with liver-to-Harderian gland ratio of 1.5. Oral dosing of MK-8245 in mice, rats, dogs, and rhesus monkeys demonstrates that MK-8245 is distributed mainly to the liver, with low exposure in tissues associated with potential adverse events. The liver-to-skin ratios are >30:1 in all four species. Administration of MK-8245 to eDIO mice before the glucose challenge improves glucose clearance in a dose-dependent manner with ED50 of 7 mg/kg.
Losartan-d4 contains four deuterium atoms located on the phenyl group. It is intended for use as an internal standard for the quantification of losartan (potassium salt) by GC- or LC-MS. Losartan is an antagonist of the angiotensin (AT) II receptor subtype AT1 with a Ki value of 5-20 nM. It has an attenuating effect on vein graft atherosclerosis in rabbits and effectively reduces arterial blood pressure in rats. Formulations containing losartan have been used to control hypertension while protecting renal function. A labeled version of Losartan, a nonpeptide angiotensin II AT1-receptor antagonist. Antihypertensive. Losartan D4 is deuterium labeled Losartan, which is an angiotensin II receptor antagonist.
4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.1 It prevents the activation of hTAS2R31 by saccharin and acesulfame K in cells with IC50 values of 7.9 and 2.4 µM, respectively. In human sensory trials, 4-(2,2,3-trimethylcyclopentyl)butanoic acid significantly reduced the bitter flavor associated with these two artificial sweeteners. 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.
Pexidartinib is a small-molecule receptor tyrosine kinase (RTK) inhibitor of proto-oncogene receptor tyrosine kinase (KIT), colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), with antineoplastic activity. Upon oral administration, pexidartinib targets, binds to and inhibits phosphorylation of KIT, CSF1R and FLT3 harboring an internal tandem duplication (ITD) mutation. This results in the inhibition of tumor cell proliferation. FLT3, CSF1R and FLT3 are overexpressed or mutated in many cancer cell types and play major roles in tumor cell proliferation and metastasis. Pexidartinib is an orally available small molecule multi-kinase inhibitor that is used as an antineoplastic agent in the treatment of tenosynovial giant cell tumors. Pexidartinib is associated with a high rates of serum aminotransferase and alkaline phosphatase elevations during therapy and has been implicated in several cases of clinically apparent liver injury marked by progressive intrahepatic bile duct injury, some of which resulted in liver transplantation or were fatal. Pexidartinib is a pyrrolopyridine that is 5-chloro-1H-pyrrolo[2,3-b]pyridine which is substituted by a [6-({[6-(trifluoromethyl)pyridin-3-yl]methyl}amino)pyridin-3-yl]methyl group at position 3. It is a potent multi-targeted receptor tyrosine kinase inhibitor of CSF-1R, KIT, and FLT3 (IC50 of 20 nM, 10 nM and 160 nM, respectively). Approved by the FDA for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT). It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is a pyrrolopyridine, an organochlorine compound, an aminopyridine, an organofluorine compound and a secondary amino compound.
RU-SKI 43 is a small molecule inhibitor of Hhat(Hedgehog acyltransferase), the enzyme responsible for the attachment of palmitate onto Shh.IC50 value:Target: Hhat inhibitorRU-SKI 43 reduced pancreatic cancer cell proliferation and Gli-1 activation through Smoothened-independent non-canonical signaling. In addition, RU-SKI 43 treatment inhibited two key proliferative pathways regulated by Akt and mTOR.
Niraparib, also know as MK-4827, is an inhibitor of poly (ADP-ribose) polymerase (PARP) with potential antineoplastic activity. MK4827 inhibits PARP activity, enhancing the accumulation of DNA strand breaks and promoting genomic instability and apoptosis. The PARP family of proteins detect and repair single strand DNA breaks by the base-excision repair (BER) pathway.
MK-4827(Niraparib) is a selective inhibitor of PARP1/PARP2 with IC50 of 3.8 nM/2.1 nM; with great activity in cancer cells with mutant BRCA-1 and BRCA-2; >330-fold selective against PARP3, V-PARP and Tank1.IC50 value: 3.8 nM/2.1 nM( PARP1/2) [1]Target: PARP1/2in vitro: MK-4827 displays excellent PARP 1 and 2 inhibition with IC(50) = 3.8 and 2.1 nM, respectively, and in a whole cell assay, it inhibits PARP activity with EC(50) = 4 nM and inhibits proliferation of cancer cells with mutant BRCA-1 and BRCA-2 with CC(50) in the 10-100 nM range [1].in vivo: MK-4827 is well tolerated in vivo and demonstrates efficacy as a single agent in a xenograft model of BRCA-1 deficient cancer [1]. In addition, MK-4827 strongly enhances the effect of radiation on a variety of human tumor xenografts, both p53 wild type and p53 mutant. The enhancement of radiation response is observed in clinically relevant radiation-dose fractionation schedules. The therapeutic window during which time MK-4827 interacts with radiation lasts for several hours. These biological attributes make translation of this therapeutic combination treatment feasible for translation to the treatment of a variety of human cancers [2].